![molecular formula C11H13BrN2O B1450419 7-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1504123-28-7](/img/structure/B1450419.png)
7-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
Overview
Description
The compound “7-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one” is a chemical compound with the CAS Number: 1504123-28-7 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecule contains a total of 29 bonds. There are 16 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), and 1 tertiary amine (aromatic) .Scientific Research Applications
Synthesis of Quinoline Derivatives
One of the primary applications involves the efficient and selective synthesis of quinoline derivatives through bromination reactions. For instance, Şahin et al. (2008) described a one-pot synthesis process for creating synthetically valuable quinoline derivatives with high yields. This research highlights the versatility of tetrahydroquinoline compounds in synthesizing novel trisubstituted quinoline derivatives through various chemical reactions, including lithium–halogen exchange reactions and copper-induced nucleophilic substitutions (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).
Antitumor Activity
Research on the synthesis and evaluation of methoxy-indolo[2,1‐a]isoquinolines and their dihydroderivatives has also indicated potential antitumor activities. Ambros et al. (1988) synthesized these compounds and tested their cytostatic activity in vitro, revealing that certain derivatives showed significant inhibition of cell proliferation (Ambros, Angerer, & Wiegrebe, 1988).
Synthesis of Tetrahydroquinoxalines
The chemical synthesis of tetrahydroquinoxalines through reactions involving bromo- and nitro-polyfluorobenzene derivatives has been explored as a method to produce functionalized tetrahydroquinoxaline systems. Sandford et al. (2007) utilized this approach for generating compounds that may serve as useful scaffolds in drug discovery, demonstrating the application of these reactions in preparing structurally diverse and potentially bioactive molecules (Sandford, Tadeusiak, Yufit, & Howard, 2007).
Antioxidant Activity
The antioxidant activities of compounds containing 1,2,3,4-tetrahydroquinoline structures have been studied to understand their effectiveness in preventing oxidative degradation. Nishiyama et al. (2003) found that 1,2,3,4-tetrahydroquinolines with specific ortho-substituents exhibited increased antioxidant activity, suggesting their potential use as stabilizers in various applications (Nishiyama, Hashiguchi, Sakata, & Sakaguchi, 2003).
properties
IUPAC Name |
7-bromo-3,3,4-trimethyl-1H-quinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-11(2)10(15)13-8-6-7(12)4-5-9(8)14(11)3/h4-6H,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBUGFRYTFJLSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(N1C)C=CC(=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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